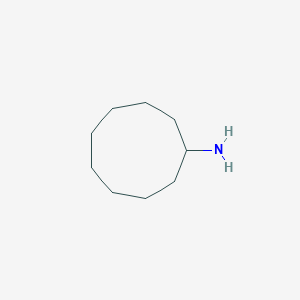
1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol: is a fluorinated organic compound that features a quinoline moiety attached to a hexafluoroisopropanol group. This compound is of interest due to its unique chemical properties, which include high polarity and ionizing power. These properties make it useful in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol typically involves the reaction of quinoline derivatives with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pressure environment to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding amine.
Substitution: The fluorinated alcohol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include quinoline-based ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol is used as a solvent and reagent in organic synthesis. Its high polarity and ionizing power facilitate various reactions, including Friedel-Crafts alkylation and cycloaddition reactions.
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceutical agents. Quinoline derivatives are known for their antimicrobial and antimalarial properties, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.
作用機序
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The quinoline moiety can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The hexafluoroisopropanol group enhances the compound’s solubility and stability, allowing it to effectively participate in chemical and biological processes.
類似化合物との比較
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar high polarity and ionizing power, used in organic synthesis and materials science.
Quinoline: The parent compound of the quinoline moiety, known for its wide range of biological activities and applications in medicinal chemistry.
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol is unique due to the combination of the hexafluoroisopropanol group and the quinoline moiety. This combination imparts both high polarity and specific biological activity, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H7F6NO |
|---|---|
分子量 |
295.18 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-quinolin-3-ylpropan-2-ol |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)10(20,12(16,17)18)8-5-7-3-1-2-4-9(7)19-6-8/h1-6,20H |
InChIキー |
BICPZEHZMCFKOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)

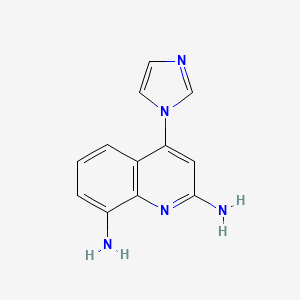

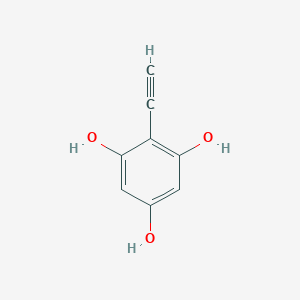
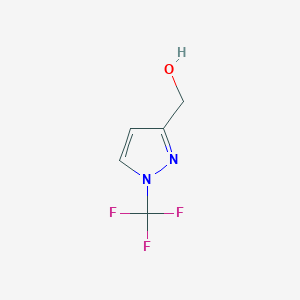

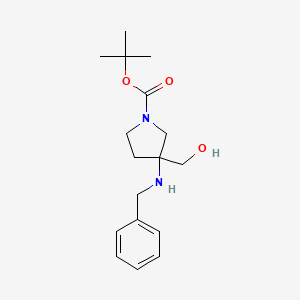

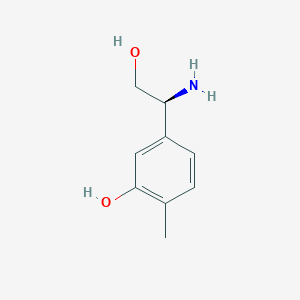
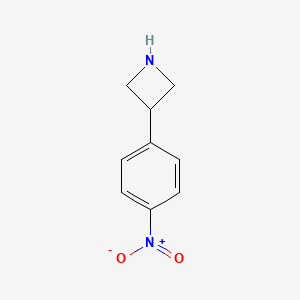
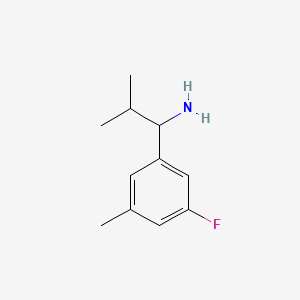
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
